2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H16BF3O3 and its molecular weight is 288.07. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(3-(Difluoromethoxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is currently unknown
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets to form new carbon-carbon bonds, leading to changes in the molecular structure.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions in a cell that build and breakdown molecules for cellular processes The compound could potentially affect these pathways, leading to changes in the production or degradation of certain molecules
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects is crucial for determining the therapeutic potential of the compound. This includes understanding how the compound affects cellular processes, such as cell growth, differentiation, and death, and how these effects translate into changes at the tissue and organism levels.
Properties
IUPAC Name |
2-[3-(difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-9(15)7-10(6-8)18-11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYJISDRXWPTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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